2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10(9-1-3-13-4-2-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWIGGQBAYLJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292492 | |
| Record name | α-4-Pyridinyl-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-15-1 | |
| Record name | α-4-Pyridinyl-4-morpholineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-4-Pyridinyl-4-morpholineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Chemical Modifications of 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide
Established Synthetic Pathways for 2-Morpholin-4-yl-2-pyridin-4-ylacetamide and Analogues
While the direct synthesis of this compound is not extensively documented, its structure lends itself to several established synthetic strategies commonly employed for the preparation of complex α-amino amides and related structures. These approaches can be broadly categorized into multicomponent reactions, cross-coupling methods, and the derivatization of synthesized precursors.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. nih.gov The α-amino acetamide (B32628) core of the target molecule is amenable to synthesis via isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govnih.govnih.govresearchgate.netbeilstein-journals.org
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry for the synthesis of α-aminoacyl amides. nih.govnih.govresearchgate.netbeilstein-journals.org A plausible Ugi reaction for the synthesis of a this compound derivative would involve the combination of pyridine-4-carbaldehyde, morpholine (B109124), an isocyanide, and a carboxylic acid. While the direct use of ammonia (B1221849) as the amine component to yield a primary amide is challenging, a common strategy involves using a protected amine or a convertible isocyanide that can be later transformed into the desired amide. nih.gov
| Ugi Reaction Components for a Derivative | Resulting Moiety in the Product |
| Pyridine-4-carbaldehyde | Pyridin-4-yl group |
| Morpholine | Morpholin-4-yl group |
| Benzyl isocyanide | N-benzyl acetamide group |
| Acetic acid | Acetyl group of the amide |
Another relevant MCR is the Strecker synthesis , which is a classic method for preparing α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comwikipedia.orgnumberanalytics.commasterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid, which can be subsequently amidated. In the context of the target molecule, pyridine-4-carbaldehyde could react with morpholine and a cyanide source to produce an α-morpholinonitrile, a key intermediate.
Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds, which are crucial for the integration of the morpholine and pyridine (B92270) moieties. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds between aryl halides or triflates and amines. chemspider.comrsc.orgnih.govresearchgate.net
A potential cross-coupling strategy for the synthesis of this compound could involve the reaction of a 2-halo-2-pyridin-4-ylacetamide with morpholine. This approach would require the synthesis of the halogenated precursor, which itself can be a synthetic challenge.
| Buchwald-Hartwig Amination Reactants | Catalyst/Ligand System | Product |
| 2-Bromo-2-pyridin-4-ylacetamide and Morpholine | Pd2(dba)3 / BINAP | This compound |
| 4-Chloropyridine and a suitable acetamide precursor | Pd(OAc)2 / XPhos | Pyridine-substituted acetamide intermediate |
A common and often more controlled approach to complex molecules involves the synthesis of key precursors followed by their derivatization. For this compound, several precursor-based routes can be envisioned.
One such pathway involves the synthesis of 2-chloro-N-arylacetamides as versatile precursors. nih.gov For instance, the reaction of morpholine with chloroacetyl chloride can yield 2-chloro-1-(morpholin-4-yl)ethanone. jocpr.com This intermediate could then potentially undergo a substitution reaction with a suitable pyridine nucleophile.
Another strategy would be the synthesis of pyridin-4-yl-acetic acid derivatives . osti.govbldpharm.com For example, 2-(pyridin-4-yl)acetic acid hydrochloride is a commercially available starting material. bldpharm.com This acid could be converted to the corresponding amide, and then the α-position could be functionalized with a morpholine group, potentially via an α-halogenation followed by nucleophilic substitution.
| Precursor | Derivatization Step | Intermediate/Product |
| 2-Chloro-1-(morpholin-4-yl)ethanone | Nucleophilic substitution with a pyridine derivative | Pyridine-functionalized morpholine acetamide |
| 2-(Pyridin-4-yl)acetamide | α-Halogenation followed by reaction with morpholine | This compound |
| Pyridine-4-carbaldehyde | Strecker reaction with morpholine and cyanide | 2-Morpholin-4-yl-2-pyridin-4-ylacetonitrile |
Regioselective and Stereoselective Synthesis of this compound Derivatives
The synthesis of derivatives of this compound with specific substitution patterns on the pyridine or morpholine rings requires regioselective control. For the pyridine ring, electrophilic or nucleophilic aromatic substitution reactions on pre-functionalized pyridines can be employed. The directing effects of existing substituents on the pyridine ring will determine the position of new functional groups.
The central carbon atom in this compound is a chiral center. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. Asymmetric synthesis of α-amino acids and their derivatives is a well-established field. rsc.orgnih.govnih.govmdpi.comrsc.org
One approach to achieving stereoselectivity is through the use of chiral auxiliaries . A chiral auxiliary can be attached to one of the reactants, directing the stereochemical outcome of a subsequent reaction, and can then be removed. For example, in a Strecker-type synthesis, a chiral amine could be used instead of ammonia to generate a diastereomeric mixture of α-aminonitriles that can be separated, followed by removal of the chiral auxiliary.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, enantioselective addition of cyanide to imines in the presence of a chiral catalyst is a known method for the asymmetric Strecker reaction. mdpi.com Similarly, asymmetric hydrogenation of a suitable enamide precursor could also establish the desired stereocenter.
| Stereoselective Method | Key Principle | Potential Application |
| Chiral Auxiliaries | Covalent attachment of a chiral group to guide the reaction. | Diastereoselective synthesis of an α-amino nitrile precursor. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment. | Enantioselective Strecker reaction or asymmetric hydrogenation. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | Resolution of a racemic mixture of the final compound or a key intermediate. |
Exploration of Sustainable and Green Chemistry Approaches in Acetamide Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green approaches are applicable to the synthesis of acetamides.
Solvent-free synthesis is a key green chemistry principle. Amide formation can often be achieved under solvent-free conditions, for example, by heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst. researchgate.netelectronicsandbooks.comscispace.comresearchgate.netrsc.org Microwave-assisted synthesis can further accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.netelectronicsandbooks.com
Flow chemistry is another powerful green technology. unimi.itacs.orgnih.gov Conducting reactions in a continuous flow system offers several advantages over traditional batch processes, including better temperature control, improved safety for hazardous reactions, and the potential for easier scale-up. The synthesis of acetamide intermediates could be adapted to a flow process, potentially integrating multiple reaction steps into a continuous sequence. unimi.itnih.gov
The use of greener solvents and catalysts is also a critical aspect of sustainable synthesis. The replacement of hazardous solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is highly desirable. Catalytic methods, especially those using earth-abundant and non-toxic metals, are preferred over stoichiometric reagents.
| Green Chemistry Approach | Description | Benefit |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or microwave irradiation. researchgate.netelectronicsandbooks.comscispace.comresearchgate.netrsc.org | Reduced solvent waste, simplified purification. |
| Flow Chemistry | Reactions are performed in a continuous stream in a microreactor. unimi.itacs.orgnih.gov | Improved safety, better control, and easier scale-up. |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or bio-based solvents. | Reduced environmental impact and improved safety. |
| Catalytic Methods | Employing catalysts to promote reactions instead of stoichiometric reagents. | Increased atom economy and reduced waste. |
Elucidation of Structure Activity Relationships Sar for 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide Analogues
Impact of Morpholine (B109124) Ring Substitutions and Conformations on Biological Activity
The morpholine moiety is a prevalent feature in many biologically active compounds, valued for its favorable physicochemical properties and its ability to engage in meaningful interactions with biological targets. nih.govresearchgate.net In the context of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide analogues, both the conformation of the morpholine ring and the nature of its substituents are critical determinants of biological activity.
Substitutions on the morpholine ring can have a profound impact on the biological activity of the analogues. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain classes of compounds. nih.gov In a series of morpholine-based compounds designed as carbonic anhydrase inhibitors, derivatives with alcoholic and amine substituents demonstrated a notable increase in inhibitory activity. dovepress.com Specifically, certain substituted morpholine derivatives have shown significant inhibitory activity against the proliferation of ovarian cancer cell lines. dovepress.com
The nature and position of substituents can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are key factors in determining its pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents can lead to enhanced binding affinity and selectivity for the intended biological target.
Table 1: Impact of Morpholine Ring Modifications on Biological Activity
| Modification | Effect on Biological Activity | Reference Compound Class |
| Alkyl substitution at C-3 | Increased anticancer activity | General morpholine derivatives |
| Introduction of alcoholic and amine substituents | Increased carbonic anhydrase inhibition | Morpholine-acetamide derivatives |
| Equatorial orientation of exocyclic N-C bond | Contributes to stable conformation for binding | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one |
This table is generated based on data from related morpholine-containing compounds to infer potential SAR trends for the specified scaffold.
Influence of Pyridine (B92270) Ring Position (e.g., pyridin-4-yl vs. pyridin-2-yl) and Substituent Effects
The pyridine ring is another key pharmacophoric element in the this compound scaffold. The position of the nitrogen atom within the pyridine ring (e.g., at the 2-, 3-, or 4-position) and the presence of various substituents can significantly modulate the compound's electronic properties, basicity, and spatial arrangement, thereby influencing its biological activity.
The nitrogen atom in the pyridine ring is a crucial feature, often assumed to be protonated within enzyme active sites. This protonated form can play a vital role in stabilizing intermediates and controlling enzyme activity. nih.gov Consequently, the isomeric position of the pyridine ring can lead to substantial differences in biological potency. For example, in a study of pyridylpentanamide stereoisomers as anticholinergic agents, the pyridin-2-yl isomer was a key component of the active compounds. nih.gov
Substituent effects on the pyridine ring also play a critical role in determining the biological activity of these analogues. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, has been found to enhance the antiproliferative activity of certain pyridine derivatives. researchgate.net Conversely, the presence of bulky groups or halogen atoms can sometimes lead to a decrease in activity. researchgate.net In a series of inhibitors of type I MetAPs, systematic SAR studies on the 3-substituent of a pyridine-2-carboxylic acid thiazol-2-ylamide scaffold revealed that different substituents at this position conferred selectivity for different isoforms of the enzyme. rjsocmed.com
The electronic nature of the pyridine ring can also be tuned by substituents to increase the acidity of adjacent groups, which can be advantageous for certain biological targets. semanticscholar.org
Table 2: Influence of Pyridine Ring Isomerism and Substitution on Activity
| Pyridine Ring Modification | Observed Effect | Example Compound Class |
| Isomeric Position (e.g., 2-yl vs. 4-yl) | Significant differences in potency | Anticholinergic pyridylpentanamides |
| 3-position substituents | Can confer selectivity for different enzyme isoforms | Pyridine-2-carboxylic acid thiazol-2-ylamide MetAP inhibitors |
| Electron-donating groups (-OH, -OCH3) | Enhanced antiproliferative activity | General pyridine derivatives |
| Bulky groups or halogens | Potentially decreased antiproliferative activity | General pyridine derivatives |
This table is generated based on data from related pyridine-containing compounds to infer potential SAR trends for the specified scaffold.
Modification of the Acetamide (B32628) Linker and its Role in Potency and Selectivity
The acetamide linker connecting the morpholine and pyridinyl moieties is not merely a spacer but plays an active role in orienting these two key pharmacophores for optimal interaction with the biological target. Modifications to the length, rigidity, and chemical nature of this linker can have a substantial impact on the potency and selectivity of the analogues.
The flexibility of the linker is a critical parameter. A more flexible linker may allow the molecule to adopt a wider range of conformations, potentially leading to a better fit within a binding pocket. However, this flexibility can also come with an entropic penalty upon binding. mdpi.com Conversely, a more rigid linker pre-organizes the molecule into a more defined conformation, which can be entropically favorable if that conformation is complementary to the binding site. mdpi.com Studies on fragment-based inhibitors have shown that both the strain and flexibility of a linker can significantly affect binding affinity, even when the core fragments are optimally positioned. mdpi.com
The chemical nature of the linker is also important. For instance, in a series of chalcone (B49325) derivatives, an acetamide linker was found to confer better biological activity compared to an acetate (B1210297) linker, highlighting the significance of the amide bond itself. pensoft.net The amide group can act as both a hydrogen bond donor and acceptor, providing crucial interactions within a receptor's binding site.
In a related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, the linker plays a role in positioning the morpholine ring for a key salt bridge interaction with an aspartate residue in the σ1 receptor. researchgate.net This illustrates how the linker facilitates essential binding interactions that contribute to high affinity and selectivity.
Table 3: Role of the Acetamide Linker in Biological Activity
| Linker Modification | Potential Impact | Rationale |
| Increased Flexibility | May improve binding pose but with entropic cost | Allows for conformational adjustments to fit the binding site |
| Increased Rigidity | May enhance binding affinity if pre-organized for the target | Reduces the entropic penalty of binding |
| Replacement of Amide Bond (e.g., with ester) | Could decrease activity | The amide group's H-bonding capacity is often crucial for binding |
| Alteration of Length | Can optimize the distance between key pharmacophores | Ensures proper positioning of the morpholine and pyridine rings in the binding site |
This table outlines general principles of linker modification and their potential effects on the activity of the specified scaffold.
Comprehensive Analysis of Stereochemical Variations and Chiral Properties on Activity
The central carbon atom of the this compound scaffold is a chiral center, meaning the molecule can exist as a pair of enantiomers. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. researchgate.netskku.edu The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can lead to significant differences in their potency, efficacy, and even their metabolic profiles.
For many classes of chiral drugs, one enantiomer (the eutomer) is significantly more active than the other (the distomer). researchgate.net This stereoselectivity arises from the three-dimensional nature of the binding site, which can better accommodate one enantiomer over the other. For example, in a study of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, there were substantial differences in anticholinergic activity, with the (2S,4R)-isomer being the most potent. nih.gov
The absolute configuration of the chiral center can dictate the precise orientation of the morpholine and pyridine rings, which is critical for establishing the necessary interactions for biological effect. In some cases, the less active enantiomer may be completely inactive or may even contribute to off-target effects.
The synthesis of enantiomerically pure forms of these analogues is therefore of great importance. Asymmetric hydrogenation is one method that has been successfully employed to produce 2-substituted chiral morpholines with high enantioselectivity. nih.gov The ability to isolate and test individual enantiomers is essential for a thorough understanding of the SAR and for the development of a more selective and potent therapeutic agent.
Table 4: Significance of Stereochemistry in the Activity of Chiral Compounds
| Stereoisomer | General Activity Profile | Rationale |
| Eutomer (e.g., R- or S-enantiomer) | Higher biological activity | Optimal three-point binding to the chiral receptor/enzyme |
| Distomer (the other enantiomer) | Lower or no biological activity | Suboptimal or no productive binding to the target |
| Racemic Mixture | Activity is often an average of the two enantiomers | Contains a 50:50 mixture of the more active and less active isomers |
This table illustrates the general principles of stereoselectivity in drug action, which are applicable to the chiral this compound scaffold.
Computational Approaches to SAR Prediction and Optimization
In modern drug discovery, computational methods are indispensable tools for predicting and optimizing the SAR of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling can provide valuable insights into the interactions between this compound analogues and their biological targets, thereby guiding the design of more potent and selective molecules.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For the analogues , docking studies can help to visualize how the morpholine and pyridine rings fit into the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information can rationalize observed SAR and suggest modifications to improve binding affinity.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), a predictive model can be built. This model can then be used to estimate the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, and charged groups) that are necessary for biological activity. By generating a pharmacophore model based on a set of active analogues, it is possible to screen large virtual libraries to identify novel scaffolds that possess the desired features for activity.
These computational approaches, often used in combination, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. They provide a rational basis for lead optimization and the design of analogues with improved pharmacokinetic and pharmacodynamic profiles.
Table 5: Application of Computational Methods in SAR Studies
| Computational Method | Application in Drug Design | Expected Outcome |
| Molecular Docking | Predicts binding mode and affinity | Identification of key ligand-receptor interactions and guidance for structural modifications |
| QSAR | Correlates chemical structure with biological activity | Prediction of the activity of new analogues and prioritization of synthetic targets |
| Pharmacophore Modeling | Identifies essential 3D features for activity | Discovery of novel scaffolds with the potential for the desired biological activity |
This table summarizes the role of key computational techniques in the optimization of lead compounds like this compound.
Mechanistic Investigations of 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide Action at the Molecular and Cellular Levels
Identification and Characterization of Primary Molecular Targets
The biological activity of compounds built around the 2-morpholin-4-yl-2-pyridin-4-ylacetamide scaffold is largely determined by its interaction with specific molecular targets, including enzymes and receptors.
Research into structurally related compounds has revealed significant inhibitory activity against several key enzymes, particularly protein kinases involved in cell signaling and DNA repair.
DNA-PK (DNA-Dependent Protein Kinase): The morpholine (B109124) group is a critical feature in a class of potent DNA-PK inhibitors. acs.org DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.gov Compounds containing a morpholino-substituted heterocyclic core, such as pyridopyrimidin-4-ones and quinolin-4-ones, have demonstrated potent DNA-PK inhibitory activity. nih.gov For instance, certain 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones and their thiopyran-4-one counterparts are selective inhibitors of DNA-PK, with potencies comparable to established benchmarks. researchgate.net The inhibition of DNA-PK by these molecules can sensitize cancer cells to ionizing radiation, highlighting a therapeutic strategy. nih.govresearchgate.net
PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and growth, is frequently dysregulated in cancer. nih.govnih.gov The morpholine moiety has been identified as a key structural feature for binding to PI3K. acs.org The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region backbone of the kinase, specifically with the amino acid residue Val851 in PI3Kα. acs.org A number of dual PI3K/mTOR inhibitors with morpholino-triazine or similar scaffolds have been developed, some of which have advanced to clinical trials. nih.gov
Sirt6 (Sirtuin 6): Sirt6 is an NAD+-dependent histone deacetylase involved in various cellular processes, including DNA repair, aging, and inflammation. nih.govnih.gov It plays a role in facilitating DNA double-strand break repair. nih.gov While Sirt6 is a relevant target in pathways where morpholine-containing compounds are active, direct inhibition by the this compound scaffold has not been extensively documented. However, the development of selective allosteric inhibitors for Sirt6 represents a novel therapeutic direction for targeting this enzyme family. nih.gov
Src Kinase: As a non-receptor tyrosine kinase, Src is implicated in cancer cell proliferation and survival, making it an attractive target for anticancer drug design. nih.gov Various pyridine-based derivatives have been synthesized and evaluated for c-Src kinase inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1): SARM1 is an NADase that acts as a central executioner in programmed axon death, making it a therapeutic target for neurodegenerative disorders. nih.govgoogle.com Activation of SARM1 leads to a rapid depletion of NAD+ levels. google.com Recent investigations have identified pyridine-based small molecules as potent SARM1 inhibitors, capable of mitigating SARM1-mediated cell death. rsc.org This suggests that the pyridine (B92270) motif within the this compound scaffold could be oriented toward this therapeutic target.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme catalyzes the final step in the biosynthesis of N-acylethanolamides (NAEs), a class of lipid signaling molecules. nih.govresearchgate.net While a lack of effective inhibitors has hindered research, recent screening efforts have identified compounds like hexachlorophene (B1673135) and bithionol (B75329) as potent NAPE-PLD inhibitors. researchgate.netbiorxiv.org However, these inhibitors are not structurally analogous to the this compound scaffold.
| Enzyme Target | Scaffold/Compound Class | Reported Activity (IC50) | Reference |
|---|---|---|---|
| DNA-PK | Pyridopyrimidin-4-one derivative | 8 nM | nih.gov |
| DNA-PK | 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one | 0.2-0.4 µM | researchgate.net |
| c-Src Kinase | Pyridin-2(1H)-one derivative | 12.5 µM | nih.gov |
| SARM1 | Pyridine-based inhibitor (TH-408) | 0.46 µM | rsc.org |
| NAPE-PLD | Hexachlorophene | ~2 µM | biorxiv.org |
Histamine (B1213489) H3 Receptor (H3R): The H3R is a presynaptic autoreceptor found primarily in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3R have shown potential for treating neurological and cognitive disorders like Alzheimer's disease, ADHD, and narcolepsy. wikipedia.orgnih.gov The development of H3R antagonists is an active area of research, with several compounds advancing to clinical trials. drugbank.comresearchgate.net While diverse chemical scaffolds can target this receptor, the specific interaction profile of this compound with H3R is not yet fully characterized.
The integrity of genomic DNA is constantly under threat from endogenous and exogenous sources, and cells have evolved sophisticated DNA repair systems to counteract this damage. nih.gov Pharmacological modulation of these pathways is a key strategy in oncology. nih.gov
Inhibition of DNA-PK by compounds featuring the morpholino-acetamide scaffold directly modulates the NHEJ pathway, which is a primary mechanism for repairing DNA double-strand breaks. nih.gov By inhibiting DNA-PK, these compounds can prevent the repair of DNA damage induced by radiotherapy or certain chemotherapies, leading to increased cancer cell death. nih.govnih.gov Furthermore, SIRT6, another enzyme potentially targeted by related structures, contributes to DNA repair by recruiting other repair factors to sites of damage. nih.gov Therefore, modulation of these key enzymes provides a direct mechanism for interfering with cellular DNA repair processes.
Signaling Pathway Modulation and Downstream Effects
The inhibition of enzymes like PI3K and DNA-PK by the this compound scaffold can have profound downstream effects on cellular signaling cascades.
PI3K/Akt/mTOR Pathway: Inhibition of PI3K prevents the phosphorylation of its lipid substrates, leading to a blockade of the downstream signaling cascade that includes the activation of Akt and mTOR. nih.gov Since this pathway is central to cell survival, proliferation, and growth, its inhibition is a powerful anticancer strategy. nih.gov Dual inhibition of both PI3K and mTOR can effectively shut down Akt activation and overcome feedback loops that can limit the efficacy of single-target inhibitors. nih.gov
DNA Damage Response (DDR): By inhibiting DNA-PK, these compounds trigger a broader DNA damage response. Unrepaired double-strand breaks can lead to cell cycle arrest, providing time for repair, or, if the damage is too extensive, trigger apoptosis (programmed cell death). researchgate.netnih.gov This mechanism underlies the synergistic effect observed when DNA-PK inhibitors are combined with DNA-damaging agents. nih.gov
MAPK Pathway: The activation of SARM1 has been linked to the mitogen-activated protein kinase (MAPK) signaling pathway. google.com Therefore, inhibition of SARM1 by pyridine-containing scaffolds could potentially modulate this pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and stress responses.
Molecular Binding Modes and Interaction Dynamics
Understanding how a compound binds to its target is crucial for rational drug design. For scaffolds related to this compound, specific interactions have been elucidated through structural studies.
As previously noted, a key interaction for morpholine-containing inhibitors targeting the PI3K/mTOR kinase family is a hydrogen bond between the morpholine oxygen and the backbone amide of a valine residue (Val851 in PI3Kα) in the hinge region of the ATP-binding pocket. acs.org This interaction anchors the inhibitor in the active site. Docking studies of other morpholine-containing molecules have revealed additional interactions, such as salt bridges between an ionized morpholine ring and acidic residues like aspartate in the binding pocket of a receptor. nih.gov The flat, aromatic pyridine ring likely participates in π-stacking or hydrophobic interactions within the binding site, further stabilizing the ligand-protein complex.
Structure-Based Drug Discovery Insights for this compound Scaffolds
The this compound scaffold serves as a valuable template for structure-based drug discovery. Structure-activity relationship (SAR) studies on related compounds have provided key insights for optimization.
For DNA-PK inhibitors, research has shown that the chromen-4-one core found in early inhibitors can be successfully replaced with other aza-heterocyclic systems like pyridopyrimidin-4-ones and quinolin-4-ones without loss of potency. nih.gov This indicates flexibility in the core structure. Furthermore, potency and solubility can be fine-tuned by introducing various substituents onto the aryl rings of the scaffold. For example, employing Suzuki-Miyaura cross-coupling has enabled the synthesis of libraries of compounds with diverse aromatic groups, leading to the identification of potent inhibitors bearing naphthyl or benzo[b]thienyl substituents. nih.govresearchgate.net These approaches demonstrate that the core scaffold can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.
Preclinical Pharmacological Evaluation of 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide and Its Derivatives
In Vitro Pharmacological Activity Assessment
The in vitro evaluation of 2-morpholin-4-yl-2-pyridin-4-ylacetamide and its derivatives has spanned multiple therapeutic areas, revealing a breadth of biological activities at the cellular and molecular level. These studies have been instrumental in identifying the most promising compounds for further preclinical development.
Cell Proliferation and Cytotoxicity Assays in Cancer Models
Derivatives of the morpholine-acetamide scaffold have demonstrated significant potential as anticancer agents in various in vitro models. A series of novel morpholine (B109124) derivatives were synthesized and evaluated for their ability to inhibit carbonic anhydrase and their cytotoxic effects against the ID8 ovarian cancer cell line. nih.gov Notably, compounds 1h and 1i exhibited significant inhibition of cancer cell proliferation. nih.gov In a separate study, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were designed and tested for their cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). researchgate.net The research identified that modifications to the pyridine (B92270) ring could influence the cytotoxic activity of these compounds. researchgate.net
Table 1: Cytotoxic Activity of Morpholine-Acetamide Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 1h | ID8 (ovarian) | 9.40 | nih.gov |
| 1i | ID8 (ovarian) | 11.2 | nih.gov |
| Cisplatin (standard) | ID8 (ovarian) | 8.50 | nih.gov |
| 5l | MDA-MB-231 (breast) | 1.4 | researchgate.net |
| Sorafenib (standard) | MDA-MB-231 (breast) | 5.2 | researchgate.net |
| 5l | HepG2 (liver) | 22.6 | researchgate.net |
These findings underscore the potential of the this compound backbone as a template for the development of novel anticancer therapeutics. The observed cytotoxicity against various cancer cell lines warrants further investigation into the underlying mechanisms of action.
Antimicrobial and Antitubercular Activity Testing
The antimicrobial properties of compounds related to this compound have been a subject of significant interest. Research has shown that derivatives incorporating morpholine and pyridine moieties can exhibit potent activity against a range of microbial pathogens, including Mycobacterium tuberculosis.
One study focused on 2,4-disubstituted pyridine derivatives, which bear resemblance to the core structure of interest. These compounds demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and also against biofilm-forming tubercle bacilli. researchgate.net Specifically, compounds 11 and 15 were identified as having strong in vitro antitubercular effects, with Minimum Inhibitory Concentration (MIC) values of 0.8 µg/ml and 1.5 µg/ml, respectively. researchgate.net Another area of research explored 2-pyrazolylpyrimidinones, where a derivative with a 4-morpholino-2-pyridylamino group retained good antitubercular activity with an MIC of 2 µM. nih.gov
Table 2: Antitubercular Activity of Related Pyridine and Morpholine Derivatives
| Compound | Target Organism | MIC | Source |
|---|---|---|---|
| Compound 11 | Mycobacterium tuberculosis | 0.8 µg/ml | researchgate.net |
| Compound 15 | Mycobacterium tuberculosis | 1.5 µg/ml | researchgate.net |
| Compound 46 | Mycobacterium tuberculosis | 2 µM | nih.gov |
These results highlight the potential of incorporating the morpholine and pyridine scaffolds in the design of new antimicrobial and particularly antitubercular agents. The ability of these compounds to target intracellular and biofilm-forming bacteria is a significant advantage in combating persistent infections.
Anti-inflammatory and Immunomodulatory Profiling
The anti-inflammatory and immunomodulatory potential of morpholine-acetamide derivatives has been explored in several preclinical studies. A study on 2-(substituted phenoxy) acetamide (B32628) derivatives revealed that certain compounds possess anti-inflammatory and analgesic properties. nih.gov Specifically, the research indicated that the presence of halogens on the aromatic ring of these compounds was favorable for their anti-inflammatory activity. nih.gov
Another investigation into a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , demonstrated its antinociceptive effect in a formalin-induced inflammatory pain model. researchgate.net This suggests that compounds from this class may exert their anti-inflammatory effects through modulation of specific receptor pathways involved in pain and inflammation. researchgate.net While the direct immunomodulatory effects of this compound have not been extensively detailed, the broad bioactivity of the morpholine scaffold suggests that this is a promising area for future research. nih.gov
Neuropharmacological Effects in Cellular Models (e.g., Ion Channel Modulation)
Currently, there is a lack of specific published research focusing on the direct neuropharmacological effects of this compound or its very close derivatives in cellular models, including their potential for ion channel modulation. While the morpholine moiety is a common feature in many centrally acting drugs, and computational studies on related structures like 2-piperidin-4-yl-acetamide derivatives have investigated their potential for hERG blocking activity, specific data for the compound is not available in the reviewed literature. nih.gov Further research is required to elucidate any potential neuropharmacological activity at the cellular level.
In Vivo Efficacy Studies in Established Animal Models of Disease
The translation of in vitro findings to in vivo efficacy is a critical step in the preclinical evaluation of any new chemical entity. For derivatives of this compound, in vivo studies have primarily focused on their potential as anticonvulsant agents.
Preclinical Pharmacokinetic Pk and Biotransformation Studies of 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide
In Vitro Metabolic Stability Assessment
No data is publicly available regarding the in vitro metabolic stability of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide.
Evaluation in Hepatic Microsomes and Hepatocytes
Specific studies evaluating the metabolic stability of this compound in human, rat, dog, or other species' hepatic microsomes or hepatocytes have not been identified in the public domain. Therefore, key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are unknown.
Role of Recombinant Drug-Metabolizing Enzymes (e.g., Cytochrome P450)
There is no available information to characterize the role of specific recombinant drug-metabolizing enzymes, including individual Cytochrome P450 (CYP) isoforms, in the metabolism of this compound.
Identification and Characterization of Preclinical Metabolites
No studies identifying or characterizing the preclinical metabolites of this compound in any species have been found in publicly accessible sources.
In Vivo Disposition of this compound in Animal Models
Information on the in vivo disposition of this compound in any animal models is not available in the public record.
Absorption and Tissue Distribution Patterns
There are no published studies detailing the absorption characteristics or tissue distribution patterns of this compound in preclinical species.
Excretion Pathways and Mass Balance Studies
No data from excretion or mass balance studies for this compound are available in the public domain. Consequently, the primary routes and extent of its elimination from the body are not known.
Isotope Labeling Techniques for Preclinical ADME Research
Detailed preclinical pharmacokinetic (PK) and biotransformation data for the specific compound this compound, particularly employing isotope labeling techniques for absorption, distribution, metabolism, and excretion (ADME) research, are not extensively available in the public domain. The compound is mentioned within broader chemical patent literature, but specific preclinical study results are not detailed google.com.
In the absence of specific data for this compound, this section will outline the established principles and methodologies of isotope labeling in preclinical ADME studies, which would be theoretically applicable to this compound.
Isotope labeling is a critical tool in drug discovery and development, providing a quantitative and definitive method to trace the fate of a drug candidate in a biological system. The most commonly used isotopes in these studies are Carbon-14 (¹⁴C) and Tritium (³H). The selection of the isotope and the position of the radiolabel within the molecule are crucial for obtaining meaningful data. For a compound like this compound, the label would ideally be placed on a metabolically stable position to ensure the radiolabel remains with the core moiety throughout its biotransformation.
General Methodology for Isotope-Labeled ADME Studies:
A typical preclinical ADME study using a radiolabeled compound involves administering a single dose of the ¹⁴C- or ³H-labeled investigational drug to animal models, such as rats or dogs. Following administration, various biological samples are collected at predetermined time points. These samples include:
Plasma: To determine the time course of the total radioactivity, which represents the parent drug and all its metabolites.
Urine and Feces: To determine the primary routes and rate of excretion of the drug and its metabolites.
Tissues: In some studies, tissues are collected to understand the distribution of the drug and its metabolites throughout the body.
The collected samples are then analyzed for total radioactivity using techniques like liquid scintillation counting. This allows for the construction of a mass balance profile, which accounts for the recovery of the administered radioactive dose.
Hypothetical Data Representation for this compound:
While no specific data exists for this compound, the results of a hypothetical preclinical ADME study could be presented in the following tabular formats.
Table 1: Hypothetical Mean Cumulative Excretion of Radioactivity (% of Administered Dose) Following a Single Oral Dose of [¹⁴C]this compound in Rats
| Time (h) | Urine | Feces | Total Excretion |
| 0-24 | 45.2 | 30.1 | 75.3 |
| 24-48 | 10.5 | 8.2 | 18.7 |
| 48-72 | 2.1 | 1.5 | 3.6 |
| 72-96 | 0.8 | 0.5 | 1.3 |
| Total | 58.6 | 40.3 | 98.9 |
Table 2: Hypothetical Plasma Pharmacokinetic Parameters of Total Radioactivity Following a Single Oral Dose of [¹⁴C]this compound in Rats
| Parameter | Value |
| Cmax (ng-eq/mL) | 1500 |
| Tmax (h) | 2.0 |
| AUC(0-t) (ng-eqh/mL) | 12500 |
| AUC(0-inf) (ng-eqh/mL) | 13000 |
| t1/2 (h) | 8.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Biotransformation and Metabolite Profiling:
Following the quantitative assessment of ADME, the next critical step is the identification and characterization of metabolites. This is achieved by analyzing the biological samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiosensitive detectors. The radiolabel allows for the specific detection of drug-related material in complex biological matrices.
For a molecule like this compound, potential metabolic pathways could include:
Oxidation: Hydroxylation of the pyridine (B92270) or morpholine (B109124) rings.
N-dealkylation: Opening of the morpholine ring.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
The identification of these metabolites is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites.
Advanced Computational Chemistry and Molecular Modeling for 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to investigate the electronic and structural properties of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide. These studies would elucidate the molecule's three-dimensional geometry, electron density distribution, and orbital energies (HOMO/LUMO), which are fundamental to understanding its reactivity and potential interactions with biological targets. Such calculations could also determine properties like molecular electrostatic potential, which is crucial for predicting how the molecule would be recognized by a protein binding site.
Molecular Docking and Virtual Screening for Target Prediction and Hit Identification
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies would be performed against a library of known protein structures to predict potential biological targets. nih.govresearchgate.net This virtual screening process can identify proteins for which the compound may have a high binding affinity, thus suggesting its potential therapeutic applications. The results are typically ranked based on a scoring function that estimates the binding free energy.
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics
Once a potential protein target is identified through docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would model the movements and interactions of every atom in the system, offering a detailed view of the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.gov This information is vital for understanding the mechanism of action and for the rational design of more potent analogs.
Homology Modeling and Protein Structure Prediction for Novel Targets
In cases where the three-dimensional structure of a predicted biological target has not been experimentally determined, homology modeling can be used to build a theoretical model. researchgate.net This technique relies on the known structure of a related (homologous) protein as a template. If this compound were predicted to bind to a novel target, homology modeling would be the first step in creating a structural model of that target, which could then be used for subsequent docking and molecular dynamics studies.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov If a set of molecules structurally related to this compound with known biological activities were available, a QSAR model could be developed. This model would identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity.
Complementary to QSAR, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. wustl.edu For this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for its biological effect.
While the specific data for this compound is not available, the computational chemistry and molecular modeling approaches described provide a powerful toolkit for modern drug discovery and development. Future research on this compound would likely involve these methods to uncover its therapeutic potential.
Advanced Analytical Methodologies for the Research and Development of 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide
High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, IR) for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-Morpholin-4-yl-2-pyridin-4-ylacetamide. Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. In a typical analysis, the compound would be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, the methine proton at the chiral center, and the amide NH₂ protons. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns indicating their substitution. The morpholine protons would appear as complex multiplets in the aliphatic region (typically δ 2.5-3.7 ppm). The single methine proton would likely appear as a singlet or a narrowly split multiplet, and the amide protons would present as a broad singlet.
¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for the carbonyl carbon (δ ~170 ppm), the carbons of the pyridine ring (δ ~120-150 ppm), the chiral methine carbon, and the carbons of the morpholine ring (δ ~45-67 ppm).
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula (C₁₁H₁₅N₃O₂). Fragmentation patterns observed in the mass spectrum can further support the proposed structure by showing the loss of specific moieties, such as the morpholine or pyridine rings.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and C-N stretching vibrations.
Table 8.1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Pyridine Protons | Signals in the aromatic region (δ 7.0-8.5 ppm) |
| Morpholine Protons | Multiplets in the aliphatic region (δ 2.5-3.7 ppm) | |
| Amide Protons | Broad singlet (exchangeable with D₂O) | |
| Methine Proton | Singlet or multiplet adjacent to electron-withdrawing groups | |
| ¹³C NMR | Carbonyl Carbon | Resonance around δ 170 ppm |
| Pyridine Carbons | Resonances in the aromatic region (δ 120-150 ppm) | |
| Morpholine Carbons | Resonances in the aliphatic region (δ 45-67 ppm) | |
| Mass Spec | Molecular Ion | [M+H]⁺ peak corresponding to the exact mass |
| IR Spec | N-H Stretch (Amide) | ~3350-3180 cm⁻¹ (two bands) |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ | |
| C-O-C Stretch (Ether) | ~1115 cm⁻¹ |
Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity, Quantification, and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. researchgate.netijsrst.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. A typical method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. ijsred.com UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, linear, and robust for its intended purpose. ijsrst.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful tool for impurity profiling. As components elute from the column, they are ionized and their mass-to-charge ratio is determined. This allows for the tentative identification of unknown impurities based on their molecular weight, which can then be confirmed by synthesizing the impurity standard. LC-MS is crucial for forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to understand its stability and degradation pathways. ptfarm.pl
Table 8.2: Representative RP-HPLC Method Parameters
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular conformation in the solid state. This technique would reveal the precise spatial arrangement of the morpholine and pyridine rings relative to each other and confirm the geometry around the chiral carbon. Furthermore, the analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds involving the amide group, which govern the material's physical properties like melting point and solubility. researchgate.netmdpi.com If the enantiomers are separated, X-ray crystallography of a single enantiomer (often after derivatization with a known chiral auxiliary) can be used to determine its absolute (R or S) configuration. mdpi.com
Advanced Microscopy Techniques for Material Science Applications (e.g., SEM for morphology)
The physical properties of a chemical compound, particularly for pharmaceutical applications, are heavily influenced by its particle characteristics. Scanning Electron Microscopy (SEM) is a key technique used to visualize the surface morphology, particle size, and shape (crystal habit) of the bulk powder. High-magnification images from SEM can reveal whether the material is crystalline or amorphous, if the particles are uniform in size, and if they exist as aggregates. This information is vital for understanding material handling, flowability, and dissolution characteristics, which are critical parameters in later stages of development.
Chiral Separation Techniques for Enantiomeric Purity Assessment
The central carbon atom bonded to the morpholine, pyridine, acetamide (B32628), and hydrogen is a stereocenter, meaning this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and analyze them.
Chiral HPLC: The most common approach for enantiomeric separation is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.govmdpi.com Method development involves screening different CSPs and mobile phases (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomeric peaks. mdpi.com The method would then be validated to accurately determine the enantiomeric excess (e.e.) or enantiomeric purity of a sample.
Table 8.3: General Approach for Chiral HPLC Method Development
| Step | Action | Purpose |
| 1. Column Screening | Test various polysaccharide-based chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD). | Identify a CSP that shows selectivity for the enantiomers. |
| 2. Mobile Phase Opt. | Vary the ratio of alkane/alcohol (e.g., hexane/isopropanol). | Improve resolution (Rs) and optimize retention times. |
| 3. Additive Screening | Introduce small amounts of an acidic or basic additive if needed. | Improve peak shape and selectivity. |
| 4. Validation | Assess linearity, precision, accuracy, and limits of detection/quantification. | Ensure the method is reliable for determining enantiomeric purity. |
Emerging Research Applications and Future Directions for 2 Morpholin 4 Yl 2 Pyridin 4 Ylacetamide and Its Analogues
Role as Preclinical Chemical Probes in Biological Systems
The morpholine-acetamide scaffold is increasingly being recognized for its utility in developing preclinical chemical probes to investigate complex biological systems. These probes are instrumental in target identification and validation. For instance, a series of novel morpholine-acetamide derivatives have been designed and synthesized to explore their potential as anti-tumor agents. nih.gov In one study, these compounds were screened for their ability to inhibit carbonic anhydrase and hypoxia-inducible factor-1 (HIF-1), both of which are crucial in the tumor microenvironment. nih.gov
The inhibitory activities of these compounds against carbonic anhydrase and their effects on cancer cell proliferation provide valuable insights into the structure-activity relationships of the morpholine-acetamide core. nih.gov Specifically, certain derivatives demonstrated significant inhibitory potential against carbonic anhydrase IX, a target implicated in cancer progression. nih.gov The use of these molecules as probes helps to elucidate the role of these enzymes in cancer biology and to identify potential new therapeutic strategies.
Furthermore, molecular docking studies with these analogues have helped to visualize their binding modes within the active sites of their targets, further solidifying their role as chemical probes for understanding molecular interactions. nih.gov
Potential as Lead Compounds for Further Preclinical Optimization
Several morpholine-acetamide derivatives have shown promising biological activities, positioning them as potential lead compounds for further preclinical optimization. A study on novel morpholine-based compounds identified derivatives with significant inhibitory effects on ovarian cancer cell lines and HIF-1α. nih.gov These findings suggest that the morpholine-acetamide scaffold can serve as a starting point for the development of more potent and selective anticancer agents.
The modular nature of the synthesis of these compounds, often involving the reaction of a chloroacetamide intermediate with various amines, alcohols, or thiols, allows for the systematic modification of the structure to improve its pharmacological properties. nih.gov This adaptability is a key characteristic of a promising lead compound, as it enables medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.
For example, specific derivatives from the study demonstrated IC50 values in the low micromolar range against ovarian cancer cell lines, comparable to the standard chemotherapy drug cisplatin. nih.gov Such potent activity makes these compounds strong candidates for optimization programs aimed at developing novel cancer therapeutics.
Applications in Fragment-Based Drug Discovery and Scaffold Re-evolution
The morpholine-acetamide core can be considered a valuable fragment in the context of fragment-based drug discovery (FBDD). FBDD is a powerful method for identifying novel lead compounds by screening low-molecular-weight fragments for binding to a biological target. The morpholine (B109124) and acetamide (B32628) moieties are common in known drugs and bioactive molecules, suggesting their favorable interactions with biological macromolecules.
The synthesis of a library of morpholine-acetamide derivatives, as demonstrated in the study on anti-tumor candidates, is analogous to the "scaffold re-evolution" approach in FBDD. nih.gov By starting with a core scaffold (morpholine-acetamide) and systematically adding different chemical groups, researchers can explore the chemical space around the core to identify derivatives with improved affinity and selectivity for a particular target. This approach accelerates the discovery of novel drug candidates.
The detailed characterization of the synthesized derivatives, including their structural confirmation and biological activity, provides a rich dataset that can inform future FBDD campaigns utilizing the morpholine-acetamide scaffold.
Integration into Systems Biology and Polypharmacology Studies
The observation that some morpholine-acetamide derivatives exhibit activity against multiple targets, such as carbonic anhydrase and HIF-1α, points towards their potential relevance in systems biology and polypharmacology. nih.gov Systems biology aims to understand the complex interactions within biological systems, and polypharmacology is the concept of designing drugs that can modulate multiple targets to achieve a therapeutic effect.
By acting on different components of a disease pathway, such as cancer, these multi-targeting compounds could offer a more holistic therapeutic approach. The ability of certain morpholine-acetamide analogues to inhibit both an enzyme (carbonic anhydrase) and a transcription factor (HIF-1α) is a clear example of this multi-targeting potential. nih.gov
Further investigation into the broader biological effects of these compounds using systems-level approaches, such as transcriptomics and proteomics, could uncover additional targets and pathways affected by this chemical scaffold. This would provide a more comprehensive understanding of their mechanism of action and could reveal new therapeutic opportunities.
Identification of Research Gaps and Unexplored Avenues for 2-Morpholin-4-yl-2-pyridin-4-ylacetamide Research
The primary research gap is the lack of specific studies on "this compound" itself. While its analogues show promise, the unique properties of this specific compound remain unknown. Future research should focus on the synthesis and biological evaluation of this exact molecule.
Unexplored avenues for research on the broader class of morpholine-acetamide derivatives include:
Exploration of a wider range of biological targets: The current focus has been primarily on cancer-related targets. Screening these compounds against other target classes, such as kinases, G-protein coupled receptors, and ion channels, could reveal new therapeutic applications.
In-depth pharmacokinetic and toxicological profiling: To advance these compounds towards clinical development, comprehensive studies on their absorption, distribution, metabolism, excretion, and toxicity are essential.
Application in other disease areas: The anti-inflammatory and other biological activities of morpholine-containing compounds suggest that these derivatives could be explored for the treatment of inflammatory diseases, neurodegenerative disorders, and infectious diseases.
Development of more sophisticated drug delivery systems: Formulating these compounds into advanced drug delivery systems could enhance their therapeutic efficacy and reduce potential side effects.
Data Tables
Table 1: Inhibitory Activity of Selected Morpholine-Acetamide Derivatives
| Compound | Target | IC50 (µM) |
| 1c | Carbonic Anhydrase | 8.80 nih.gov |
| 1d | Carbonic Anhydrase | 11.13 nih.gov |
| 1h | Carbonic Anhydrase | 8.12 nih.gov |
| 1h | Ovarian Cancer Cell Line ID8 | 9.40 nih.gov |
| 1i | Ovarian Cancer Cell Line ID8 | 11.2 nih.gov |
| Acetazolamide (Standard) | Carbonic Anhydrase | 7.51 nih.gov |
| Cisplatin (Standard) | Ovarian Cancer Cell Line ID8 | 8.50 nih.gov |
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Document critical quality attributes (CQAs) for each step, such as intermediate purity and reaction yield. Use process analytical technology (PAT) for real-time monitoring. Adopt modular reaction setups (e.g., flow chemistry) to minimize batch-to-batch variability, aligning with guidelines for chemical engineering process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
